

Application Notes and Protocols for Investigating Sleep Regulation using OMDM-2

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Compound of Interest

Compound Name: OMDM-2

Cat. No.: B12508414

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Introduction

OMDM-2, or (9Z)-N-[1-((R)-4-hydroxybenzyl)-2-hydroxyethyl]-9-octadecenamide, is a selective inhibitor of the anandamide membrane transporter (AMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), **OMDM-2** elevates extracellular AEA levels, thereby potentiating its effects on cannabinoid receptors. This mechanism makes **OMDM-2** a valuable pharmacological tool for investigating the role of the endocannabinoid system in various physiological processes, including the regulation of the sleep-wake cycle. These application notes provide detailed protocols for utilizing **OMDM-2** in preclinical sleep research.

The administration of **OMDM-2** has been demonstrated to promote sleep and decrease wakefulness.^[1] This effect is mediated through the enhancement of anandamide signaling, which primarily acts on the CB1 cannabinoid receptor.^{[1][2]} Studies have shown that local administration of **OMDM-2** into specific brain regions, such as the paraventricular thalamic nucleus (PVA), can influence sleep architecture.^[1] Furthermore, the sleep-promoting effects of **OMDM-2** are associated with a reduction in extracellular dopamine levels in the nucleus accumbens, suggesting an interaction between the endocannabinoid and dopaminergic systems in sleep regulation.^[1]

Data Presentation

Table 1: Quantitative Effects of OMDM-2 on Sleep-Wake Architecture

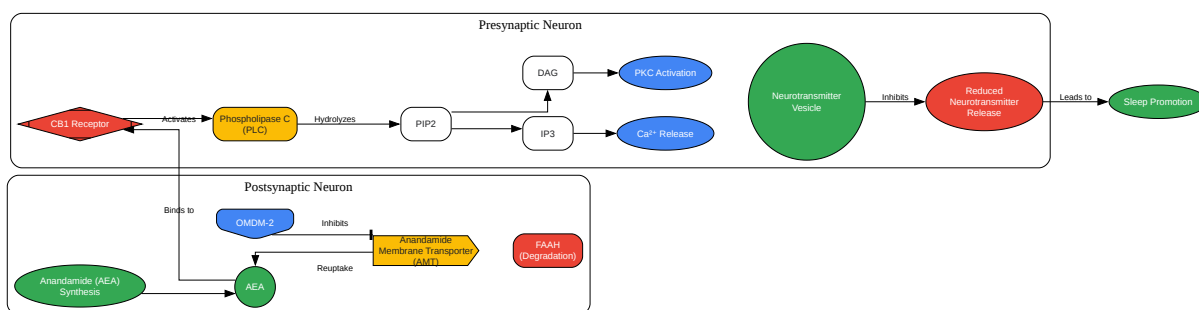
While direct quantitative tables from a single dose-response study on **OMDM-2** are not readily available in the cited literature, the following table summarizes the reported effects. **OMDM-2** was administered via microdialysis into the paraventricular thalamic nucleus (PVA) of rats.

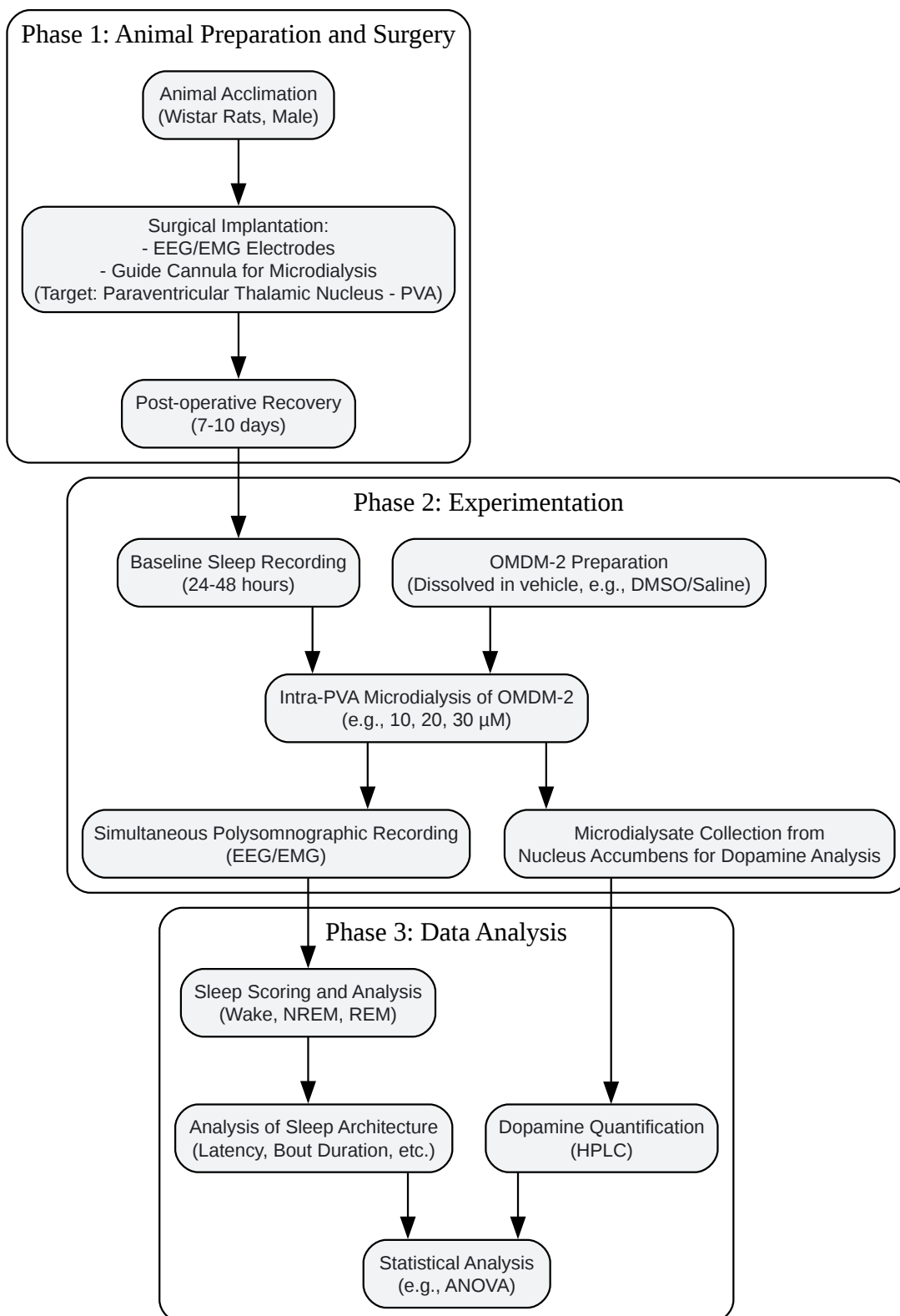
Treatment Group	Dose (µM)	Change in Total Sleep Time	Change in Wakefulness	Change in REM Sleep	Change in NREM Sleep	Effect on Dopamine in Nucleus Accumbens
Vehicle	-	Baseline	Baseline	Baseline	Baseline	Baseline
OMDM-2	10	Increased[1]	Decreased[1]	Increased[2]	Data not specified	Decreased[1]
OMDM-2	20	Increased[1]	Decreased[1]	Increased[2]	Data not specified	Decreased[1]
OMDM-2	30	Increased[1]	Decreased[1]	Increased[2]	Data not specified	Decreased[1]

Note: The data presented is a qualitative summary based on published findings.[\[1\]](#)[\[2\]](#) For precise quantitative analysis, researchers should conduct dose-response studies with appropriate statistical analysis.

Signaling Pathways and Experimental Workflows

OMDM-2 Mechanism of Action and Signaling Pathway





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References

- 1. The administration of endocannabinoid uptake inhibitors OMDM-2 or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recipp.ipp.pt [recipp.ipp.pt]
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